molecular formula C7H4N2O2 B025226 4H-Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6

4H-Pyrido[2,3-d][1,3]oxazin-4-one

Cat. No.: B025226
CAS No.: 109171-82-6
M. Wt: 148.12 g/mol
InChI Key: CJCQCWPVLWKLNG-UHFFFAOYSA-N
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Description

4H-Pyrido[2,3-d][1,3]oxazin-4-one is a nitrogen- and oxygen-containing heterocyclic compound characterized by a fused pyridine and oxazinone ring system. Its molecular formula is C₇H₄N₂O₂ (MW: 148.12 g/mol) . The compound serves as a versatile intermediate in synthesizing bioactive molecules, including herbicides and naphthyridine derivatives . Its synthesis typically involves cyclization reactions, such as the condensation of 2-substituted pyrido precursors with active methylene compounds under basic conditions .

Properties

CAS No.

109171-82-6

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

pyrido[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H

InChI Key

CJCQCWPVLWKLNG-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=COC2=O

Canonical SMILES

C1=CC2=C(N=C1)N=COC2=O

Synonyms

4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another method includes the use of secondary amides with adipoyl chloride and pimeloyl chloride in an iridium-catalyzed one-pot reaction . These methods typically yield the desired compound with good efficiency and under mild reaction conditions.

Industrial Production Methods: Industrial production of Pyrido[2,3-d][1,3]oxazin-4-one may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance, it reacts with active methylene compounds to form 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones . This reaction is significant for synthesizing compounds with pharmaceutical applications.

Common Reagents and Conditions: Common reagents used in the reactions of Pyrido[2,3-d][1,3]oxazin-4-one include carboxylic acid chlorides, secondary amides, and active methylene compounds. Reaction conditions often involve refluxing in organic solvents such as xylene or using iridium catalysts for one-pot reactions .

Major Products Formed: The major products formed from the reactions of Pyrido[2,3-d][1,3]oxazin-4-one include 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones and various pyrimidino derivatives . These products are valuable in medicinal chemistry for their potential therapeutic properties.

Scientific Research Applications

Pyrido[2,3-d][1,3]oxazin-4-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex heterocyclic compounds. In biology and medicine, it is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant for treating neurological disorders . Additionally, its derivatives have shown antitumor, antimicrobial, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of Pyrido[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of acetylcholinesterase by binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d][1,3]oxazin-4-one Derivatives

Structural Differences: The pyrido ring in 4H-Pyrido[2,3-d][1,3]oxazin-4-one is replaced with a thiophene ring in thieno analogs (e.g., 4H-Thieno[2,3-d][1,3]oxazin-4-one).

Physicochemical Properties :

Property This compound 2-Methyl-6-phenyl-4H-Thieno[2,3-d][1,3]oxazin-4-one
Molecular Formula C₇H₄N₂O₂ C₁₃H₉NO₂S
Molecular Weight 148.12 g/mol 243.28 g/mol
LogP Not reported 3.52 (predicted)
TPSA ~51.80 Ų (estimated) 51.80 Ų
Melting Point Not reported 170–173°C
1,3-Benzoxazin-4-one Derivatives

Structural Differences : The pyridine ring is replaced with a benzene ring (e.g., 2-methyl-4H-benzo[d][1,3]oxazin-4-one).

Key Comparisons :

  • Activity: Benzoxazinones like 7-chloro-2-[(2-iodophenyl)amino]benzoxazin-4-one inhibit C1r protease (IC₅₀ ~2.4 µM) with enhanced hydrolytic stability compared to pyrido analogs .
  • Selectivity: Benzoxazinones show higher selectivity for C1r over trypsin, unlike thieno derivatives targeting C1s .

Synthesis: Benzoxazinones are derived from anthranilic acid, whereas pyrido analogs require pyridine-based precursors .

Pyrazolo[3,4-d][1,3]oxazin-4-one Derivatives

Structural Differences : A pyrazole ring replaces the pyridine moiety.

Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives

Structural Differences: A triazine ring is fused with the pyrido-oxazinone core.

Applications: These derivatives are synthesized via cyclocondensation of amidines and pyrido precursors, enabling rapid access to triazine-based scaffolds for drug discovery .

Structure-Activity Relationship (SAR) Insights

  • Ring Substitution: Thieno derivatives (e.g., STOCK1S-76323) achieve lower IC₅₀ values (0.549 µM) than benzoxazinones (2.4 µM) for protease inhibition, suggesting thiophene enhances target binding . Pyrazolo substitution shifts activity toward anticancer applications, likely due to increased planar rigidity .
  • Stability: Benzoxazinones exhibit superior hydrolytic stability compared to pyrido derivatives, critical for in vivo efficacy .

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